molecular formula C9H12N2O2 B1595678 2-Phenoxypropanohydrazide CAS No. 52094-92-5

2-Phenoxypropanohydrazide

Cat. No. B1595678
CAS RN: 52094-92-5
M. Wt: 180.2 g/mol
InChI Key: GSFLSJRVNIXWKZ-UHFFFAOYSA-N
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Description

2-Phenoxypropanohydrazide, also known as PHPH, is a chemical compound used in various fields of research and industry. It is a white to off-white crystalline powder with a molecular weight of 214.24 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Phenoxypropanohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-Phenoxypropanohydrazide is a solid at room temperature. Its molecular weight is 180.21 g/mol . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

  • Organic Radical Batteries (ORB) and Single Molecule Magnetic Materials
    • Field : Material Science
    • Application : Phenoxyl diradicals have unique electronic, optical, and magnetic properties and stability, which show great potential applications in active materials, such as organic radical batteries (ORB) and single molecule magnetic materials .
  • Nanotechnology

    • Field : Material Science
    • Application : Nanotechnology holds great promise and is hyped by many as the next industrial evolution. Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
    • Results : The booming global nanotechnology market is projected to exceed US$ 125 billion by 2024 .
  • Nanomedicine

    • Field : Biomedical Engineering
    • Application : Poly (2-oxazoline)s, a biocompatible polymer class, are being investigated as a potential alternative to PEG, whereby their structure can be fine-tuned to modulate the pharmacokinetics and -dynamics, while avoiding PEG-specific immune responses in patients .
    • Methods : The authors employed commercially available pentafluorobenzyl bromide or tosylate initiators for the polymerization, whereby the termination step could be selectively performed with O-, N- and S-nucleophiles, followed by a subsequent para-fluoro nucleophilic aromatic substitution of the pentafluorobenzyl group with O-, N-, S-nucleophiles .
    • Results : Their approach enabled the rapid synthesis of POx-lipid conjugates, which were explored in liposomes and LNP-mediated mRNA delivery, whereby the introduced plurifluorophenyl-linker had a negligible effect on their performance .
  • Nanophotonics and Plasmonics
    • Field : Optics and Photonics
    • Application : Both nanophotonics and plasmonics concern investigations into building, manipulating, and characterizing optically active nanostructures with a view to creating new capabilities in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .
    • Results : Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .

Safety And Hazards

While specific safety and hazard information for 2-Phenoxypropanohydrazide is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-phenoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFLSJRVNIXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327590
Record name 2-Phenoxypropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropanohydrazide

CAS RN

52094-92-5
Record name 2-Phenoxypropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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